cvxIAA

Descripción general

Descripción

Auxins are a class of plant hormones that regulate various aspects of plant growth and developmentThis synthetic auxin-receptor pair works orthogonally to natural auxin signaling, allowing precise control over auxin-mediated biological processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cvxIAA involves the modification of the indole-3-acetic acid (IAA) molecule. One common synthetic route includes the introduction of a methoxy group at the 5-position of the indole ring. This can be achieved through a series of organic reactions, including nitration, reduction, and methylation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. The process would include the optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Biochemical Interactions with ccvTIR1

cvxIAA exhibits orthogonal binding to engineered TIR1 receptors (F79G/A mutants) while avoiding wild-type TIR1/AFBs .

Key findings :

- Pull-down assays : this compound recruits ccvTIR1 to auxin/IAA DII peptides in vitro, while IAA and 1-NAA fail to bind .

- Yeast two-hybrid : 5-Admantyl-IAA (pico_this compound) triggers ccvTIR1 (F79A)-IAA3 interaction at picomolar concentrations, 10,000× more potent than the prototype .

In Vivo Functional Reactions

This compound-ccvTIR1 hijacks auxin signaling in transgenic plants, enabling precise control of developmental processes:

- Hypocotyl elongation : Mimics natural auxin-induced acid growth kinetics (Fig. 5b) .

- Transcriptional activation : Induces auxin-responsive genes exclusively in ccvTIR1-expressing plants .

Mechanism :

- Receptor binding : this compound occupies the engineered cavity in ccvTIR1, promoting SCFᵀᴵᴿ¹ ubiquitination of Aux/IAA repressors .

- Degradation : Aux/IAA degradation releases ARF transcription factors, activating auxin-responsive genes .

Orthogonality and Selectivity

Aplicaciones Científicas De Investigación

cvxIAA has a wide range of scientific research applications:

Chemistry: Used as a tool to study auxin signaling pathways and their chemical manipulation.

Biology: Employed in plant biology research to investigate the role of auxins in plant growth and development.

Industry: Utilized in agriculture and horticulture to control plant growth and development, such as promoting rooting and flowering .

Mecanismo De Acción

cvxIAA exerts its effects by binding to the engineered concave TIR1 receptor. This interaction triggers the degradation of AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, leading to the activation of auxin-responsive genes. The molecular targets involved include the SCF TIR1/AFB-type E3 ubiquitin ligase complex, which mediates the ubiquitination and subsequent degradation of Aux/IAA proteins .

Comparación Con Compuestos Similares

cvxIAA is unique due to its specific interaction with the engineered concave TIR1 receptor. Similar compounds include:

Indole-3-acetic acid (IAA): The natural auxin that regulates plant growth and development.

5-Adamantyl-IAA: A synthetic auxin with higher affinity for the engineered TIR1 receptor.

5-Phenyl-IAA: Another synthetic auxin used in auxin signaling research

This compound stands out due to its orthogonal functionality, allowing precise control over auxin signaling without interfering with endogenous auxin pathways .

Actividad Biológica

CvxIAA (convex indole-3-acetic acid) is a synthetic auxin that has garnered attention for its unique biological activities in plant growth and development. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on root growth, and interactions with auxin receptors.

This compound operates primarily through its interaction with engineered auxin receptors, particularly the ccvTIR1 and ccvAFB1 proteins. These receptors are designed to respond specifically to this compound, which allows for precise manipulation of auxin signaling pathways in plants.

- This compound and ccvTIR1 : The this compound-ccvTIR1 pair has been shown to trigger auxin responses that differ from those induced by natural IAA. For instance, this compound can activate gene expression in a manner that is independent of traditional TIR1/AFB signaling pathways, indicating a novel mode of action .

- This compound and ccvAFB1 : Research indicates that this compound binding to ccvAFB1 leads to rapid root growth inhibition and calcium transient responses, showcasing its potential as a tool for studying auxin-mediated processes in plants . The interaction with ccvAFB1 is crucial for eliciting immediate cellular responses, such as calcium influx, which is essential for downstream signaling events.

Effects on Plant Growth

This compound has distinct effects on various aspects of plant growth:

- Root Growth Inhibition : Studies have demonstrated that this compound significantly inhibits root elongation in seedlings expressing the ccvTIR1 receptor. This effect is more pronounced than that observed with natural IAA, highlighting this compound's potency as a growth regulator .

- Lateral Root Development : Interestingly, while this compound inhibits primary root elongation, it promotes lateral root formation in specific contexts. This duality allows researchers to explore the complex roles of auxins in root architecture .

Table 1: Summary of Biological Activities of this compound

| Activity | Effect | Receptor Involved |

|---|---|---|

| Root Growth Inhibition | Significant reduction in primary root length | ccvTIR1 |

| Lateral Root Induction | Enhanced lateral root formation | ccvTIR1 |

| Calcium Transient Activation | Rapid calcium influx | ccvAFB1 |

| Gene Expression Modulation | Upregulation of specific target genes | Independent of TIR1/AFB |

Case Study 1: Auxin Signaling Pathways

In a study investigating the differential effects of this compound compared to natural IAA, researchers found that this compound could induce expression of the IAA19 gene specifically in the presence of ccvTIR1. This suggests that this compound can effectively manipulate auxin signaling pathways for targeted gene regulation without the interference of native IAA responses .

Case Study 2: Root Architecture Manipulation

Another research project highlighted how this compound was utilized to alter root architecture in Arabidopsis thaliana. By applying varying concentrations of this compound, scientists were able to fine-tune root growth patterns and lateral root development, demonstrating its potential utility in agricultural applications where root structure is critical for nutrient uptake .

Research Findings

Recent findings emphasize the versatility and efficacy of this compound in plant biology:

- Calcium Signaling : this compound's ability to induce calcium transients through ccvAFB1 suggests its role in rapid signaling pathways that govern plant responses to environmental stimuli .

- Synthetic Biology Applications : The development of synthetic receptors like ccvTIR1 and ccvAFB1 provides a powerful toolkit for researchers aiming to dissect auxin biology further. These engineered systems allow for controlled experimentation that can lead to significant advancements in understanding plant hormone signaling .

Propiedades

IUPAC Name |

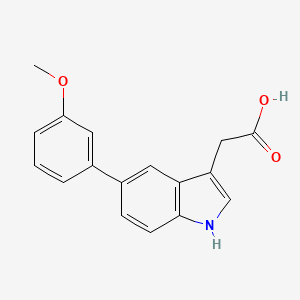

2-[5-(3-methoxyphenyl)-1H-indol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-21-14-4-2-3-11(7-14)12-5-6-16-15(8-12)13(10-18-16)9-17(19)20/h2-8,10,18H,9H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAIVXZPAOBKHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC3=C(C=C2)NC=C3CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2127037-35-6 | |

| Record name | cvxIAA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does cvxIAA interact with its target and what are the downstream effects?

A: 5-(3-methoxyphenyl)-IAA (this compound) functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). Its primary target is an engineered version of the plant protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1), specifically the variant TIR1F79G, also termed concaveTIR1 (ccvTIR1) [, ]. This compound exhibits enhanced binding affinity for ccvTIR1 compared to wild-type TIR1. This interaction promotes the formation of a complex between ccvTIR1 and AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) proteins [, , ]. In the context of natural auxin signaling, this complex formation ultimately leads to the ubiquitination and degradation of Aux/IAA proteins, which act as transcriptional repressors. This degradation subsequently allows the expression of auxin-responsive genes, influencing various aspects of plant growth and development [, ].

Q2: Can you explain the structure-activity relationship (SAR) of this compound and how modifications to its structure impact its activity?

A: The development of this compound stemmed from efforts to identify synthetic auxin molecules capable of selectively activating engineered TIR1 variants. While the initial this compound demonstrated successful orthogonal interaction with ccvTIR1, researchers sought to enhance its potency. This led to the discovery of 5-adamantyl-IAA, termed pico_this compound, which displays a 1000-fold higher affinity for TIR1F79G compared to the original this compound []. This finding highlights the significant impact of modifications at the 5-position of the indole ring on binding affinity and activity. Further exploration revealed that TIR1F79A, when complexed with 5-adamantyl-IAA, binds to Aux/IAA proteins at picomolar concentrations, representing a remarkable 10,000-fold improvement over the initial this compound-ccvTIR1 pairing []. This emphasizes the crucial role of specific substitutions within both the synthetic auxin and the engineered TIR1 variant in achieving highly potent and selective interactions.

Q3: What are the potential applications of this compound in plant biology research?

A: this compound, particularly in conjunction with engineered TIR1 variants like ccvTIR1, provides a powerful tool for dissecting auxin signaling pathways in plants [, ]. Its orthogonal nature enables researchers to activate specific auxin responses without disrupting the endogenous auxin pathway []. This is particularly useful for studying auxin-mediated processes that are tightly regulated or occur in specific tissues or developmental stages. For instance, the this compound-ccvTIR1 system has been instrumental in uncovering the role of auxin in starch granule formation within root tips, a crucial aspect of root gravitropism []. By selectively activating auxin signaling, researchers could demonstrate that TIR1-mediated auxin signaling is essential for starch granule synthesis and the subsequent gravitropic response in roots []. This example highlights the potential of this compound as a tool to elucidate the intricacies of auxin biology and its diverse roles in plant development and adaptation.

Q4: What is the significance of the "fuzzy encounter complex" in the context of this compound and TIR1 interaction?

A: Research utilizing Nuclear Magnetic Resonance (NMR) spectroscopy has provided valuable insights into the dynamic interplay between this compound, TIR1, and Aux/IAA proteins []. These studies focused on the amino-terminal region of the Aux/IAA protein AXR3/IAA17, which contains the degron motif responsible for its interaction with TIR1. Surprisingly, this region of AXR3 was found to be intrinsically disordered, even within the assembled co-receptor complex []. This observation challenges the conventional view of rigid protein-protein interactions and suggests a more dynamic assembly process. Furthermore, the formation of the this compound-TIR1-Aux/IAA complex involves both auxin-dependent and -independent events []. This implies that this compound not only stabilizes the complex by acting as a "molecular glue" but may also influence the conformational landscape of the interacting proteins. The existence of this "fuzzy encounter complex" suggests a model where this compound binding to TIR1 initiates a cascade of conformational changes, ultimately leading to the formation of a stable complex competent for ubiquitination and degradation of Aux/IAA proteins [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.